Cas no 956443-49-5 (N-{1-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-5-yl}-2-(methylsulfanyl)pyridine-3-carboxamide)
N-{1-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-5-yl}-2-(methylsulfanyl)pyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- Z52168236
- AKOS034429885
- N-{1-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-5-yl}-2-(methylsulfanyl)pyridine-3-carboxamide
- 956443-49-5
- EN300-26615353
-
- Inchi: 1S/C16H16N4O2S/c1-11-5-6-12(22-11)10-20-14(7-9-18-20)19-15(21)13-4-3-8-17-16(13)23-2/h3-9H,10H2,1-2H3,(H,19,21)
- InChI Key: PPVSCOKMDZJKOS-UHFFFAOYSA-N
- SMILES: S(C)C1C(=CC=CN=1)C(NC1=CC=NN1CC1=CC=C(C)O1)=O
Computed Properties
- Exact Mass: 328.09939694g/mol
- Monoisotopic Mass: 328.09939694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 98.2Ų
N-{1-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-5-yl}-2-(methylsulfanyl)pyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26615353-0.05g |
N-{1-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-5-yl}-2-(methylsulfanyl)pyridine-3-carboxamide |
956443-49-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-{1-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-5-yl}-2-(methylsulfanyl)pyridine-3-carboxamide Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on N-{1-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-5-yl}-2-(methylsulfanyl)pyridine-3-carboxamide
N-{1-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-5-yl}-2-(methylsulfanyl)pyridine-3-carboxamide: A Comprehensive Overview
The compound with CAS No. 956443-49-5, named N-{1-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-5-yl}-2-(methylsulfanyl)pyridine-3-carboxamide, is a highly specialized organic molecule with a complex structure and potential applications in various fields. This compound is characterized by its unique combination of functional groups, including a pyridine ring, a pyrazole ring, and a methylsulfanyl group, which contribute to its distinct chemical properties.
Recent studies have highlighted the importance of such compounds in the development of novel materials and pharmaceutical agents. The pyridine ring in this molecule is known for its aromaticity and ability to participate in hydrogen bonding, making it a valuable component in drug design. Similarly, the pyrazole ring adds rigidity to the structure and enhances its stability, which is crucial for maintaining the compound's integrity under various conditions.
The methylsulfanyl group attached to the pyridine ring introduces sulfur-based interactions, which can play a significant role in modulating the compound's electronic properties. This feature makes it particularly interesting for applications in electronics and optoelectronics, where precise control over molecular interactions is essential. Recent research has also explored the potential of this compound as a precursor for advanced materials, such as organic semiconductors and sensors.
In terms of synthesis, this compound is typically prepared through a multi-step process involving coupling reactions and functional group transformations. The synthesis begins with the preparation of the pyrazole derivative, followed by the introduction of the methylfuran substituent. The final step involves coupling this intermediate with the pyridine carboxamide moiety to form the complete molecule. This process requires precise control over reaction conditions to ensure high yields and purity.
One of the most promising areas of application for this compound is in the field of drug discovery. Its unique structure allows for interactions with various biological targets, making it a potential candidate for treating diseases such as cancer and neurodegenerative disorders. Recent studies have demonstrated its ability to inhibit specific enzymes involved in disease progression, suggesting its potential as a lead compound for drug development.
Beyond pharmaceutical applications, this compound has also shown promise in materials science. Its ability to form stable complexes with metal ions makes it a valuable component in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies.
From an environmental perspective, this compound has been studied for its biodegradability and toxicity profiles. Initial assessments indicate that it has low toxicity towards aquatic organisms, which is an important consideration for its potential use in industrial settings. However, further studies are needed to fully understand its environmental impact and ensure sustainable practices during its production and application.
In conclusion, N-{1-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-5-yl}-2-(methylsulfanyl)pyridine-3-carboxamide (CAS No. 956443-49-5) is a versatile compound with a wide range of potential applications. Its unique chemical structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a valuable tool in both academic research and industrial development.
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